2-[(2,4-Dichlorophenyl)amino]propanoic acid

COX-2 Inhibition Inflammation Research NSAID Pharmacology

To ensure experimental validity, source the authentic 2-[(2,4-Dichlorophenyl)amino]propanoic acid—not isobaric substitutes. Its unique secondary amine linkage delivers distinct COX-2/5-LOX dual inhibition (IC50 1.13 μM/5.91 μM), making it an essential negative control for NSAID pharmacophore screening and arachidonic acid crosstalk studies. Avoid introducing uncontrolled variables from misidentified analogs. Procure now to maintain assay specificity.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08
CAS No. 72629-78-8
Cat. No. B2695117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dichlorophenyl)amino]propanoic acid
CAS72629-78-8
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08
Structural Identifiers
SMILESCC(C(=O)O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-8-3-2-6(10)4-7(8)11/h2-5,12H,1H3,(H,13,14)
InChIKeyJNLZQDCKJDMRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,4-Dichlorophenyl)amino]propanoic Acid (CAS 72629-78-8): Core Identity and Primary Research Context


2-[(2,4-Dichlorophenyl)amino]propanoic acid (CAS 72629-78-8) is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol. Its IUPAC name is 2-(2,4-dichloroanilino)propanoic acid [1]. The compound is recognized as a versatile small-molecule scaffold for research purposes and is available from multiple suppliers with purities typically ≥95% . Its structural features—a dichlorophenyl group linked to an amino propanoic acid moiety—position it within a class of compounds that includes non-steroidal anti-inflammatory drug (NSAID) precursors and related analogs. Notably, the compound exhibits measurable in vitro inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating potential utility in inflammation-related research [2].

Why In-Class Substitution of 2-[(2,4-Dichlorophenyl)amino]propanoic Acid Is Scientifically Unjustified


Compounds sharing the C9H9Cl2NO2 molecular formula—such as 2,4-dichlorophenylalanine (CAS 5472-68-4) or 2-amino-2-(2,4-dichlorophenyl)propanoic acid (CAS 1134816-26-4)—cannot be interchanged with 2-[(2,4-dichlorophenyl)amino]propanoic acid without compromising experimental validity. Despite identical molecular weight, the regiochemistry of the amino and carboxyl groups diverges substantially: 2-[(2,4-dichlorophenyl)amino]propanoic acid features an N-substituted aniline moiety (2,4-dichloroaniline linked via a secondary amine), whereas 2,4-dichlorophenylalanine is an α-amino acid with a primary amine . This structural distinction yields markedly different physicochemical properties—including a melting point difference of ~90 °C—and distinct biological activity profiles . Generic substitution therefore introduces uncontrolled variables that invalidate quantitative comparisons in analytical, pharmacological, or synthetic contexts. The evidence below substantiates why procurement decisions must be based on this specific compound.

Quantitative Differentiation Evidence for 2-[(2,4-Dichlorophenyl)amino]propanoic Acid Procurement


COX-2 Inhibitory Potency: 22-Fold Weaker than Diclofenac Establishes Utility as a Low-Activity Comparator

2-[(2,4-Dichlorophenyl)amino]propanoic acid exhibits an IC50 of 1.13 × 10³ nM (1.13 μM) against recombinant human COX-2 [1]. In contrast, the clinical NSAID diclofenac demonstrates an IC50 of 0.05 μM (50 nM) for COX-2 under comparable in vitro conditions [2]. This represents a 22.6-fold reduction in potency. The compound therefore serves as a valuable low-activity comparator or negative control in COX-2 inhibition assays, particularly when researchers require a structurally related but pharmacologically attenuated reference compound.

COX-2 Inhibition Inflammation Research NSAID Pharmacology

5-Lipoxygenase Inhibition Profile: Dual Enzyme Activity Not Present in Diclofenac

2-[(2,4-Dichlorophenyl)amino]propanoic acid inhibits 5-lipoxygenase (5-LOX) with an IC50 of 5.91 × 10³ nM (5.91 μM) [1]. This activity is notable because diclofenac, the closest clinical comparator, lacks meaningful 5-LOX inhibition at therapeutic concentrations [2]. The compound thus offers a dual COX-2/5-LOX inhibitory profile, albeit with modest potency. This distinguishes it from pure COX inhibitors and positions it as a scaffold for developing dual inhibitors targeting both prostaglandin and leukotriene pathways.

5-LOX Inhibition Leukotriene Pathway Dual Inhibition

Physicochemical Differentiation: Melting Point 90°C Lower than 2,4-Dichlorophenylalanine

2-[(2,4-Dichlorophenyl)amino]propanoic acid exhibits a melting point of 148–149 °C (recrystallized from ethanol) . The structural isomer 2,4-dichlorophenylalanine (CAS 5472-68-4), which shares identical molecular formula and weight, melts at 239 °C . This 90 °C discrepancy reflects fundamental differences in intermolecular hydrogen bonding and crystal packing energy attributable to the secondary amine (N-aryl) versus primary amine (α-amino acid) connectivity. The lower melting point also predicts higher solubility in organic solvents, a critical parameter for reaction medium selection and chromatographic method development.

Physicochemical Characterization Melting Point Structural Isomer Differentiation

Boiling Point and Density: Predictive Data Enable Solvent Selection and Purification Planning

Predicted physicochemical parameters for 2-[(2,4-dichlorophenyl)amino]propanoic acid include a boiling point of 429.6 ± 35.0 °C and density of 1.455 ± 0.06 g/cm³ . In comparison, 2,4-dichlorophenylalanine has a lower predicted boiling point of 368.1 ± 42.0 °C and higher density of 1.5 ± 0.1 g/cm³ . The ~61.5 °C higher boiling point of the target compound indicates stronger liquid-phase intermolecular interactions, while the density difference affects mobile phase optimization in HPLC and column chromatography method development.

Boiling Point Density Chromatography Optimization

Validated Research and Procurement Applications for 2-[(2,4-Dichlorophenyl)amino]propanoic Acid


COX-2 Assay Calibration and Method Validation with a Structurally Related Low-Activity Control

Researchers developing or validating COX-2 inhibition assays require a reference compound that shares the dichlorophenyl core of NSAID pharmacophores but exhibits attenuated activity. With an IC50 of 1.13 μM—22.6-fold weaker than diclofenac—2-[(2,4-dichlorophenyl)amino]propanoic acid serves as an ideal negative control or low-activity comparator [1]. Its inclusion in dose-response curves establishes the assay's dynamic range and confirms that observed inhibition is not an artifact of the dichlorophenyl scaffold alone.

Dual COX-2/5-LOX Pathway Investigation in Inflammation Models

Unlike diclofenac, which selectively inhibits COX enzymes, 2-[(2,4-dichlorophenyl)amino]propanoic acid inhibits both COX-2 (IC50 = 1.13 μM) and 5-LOX (IC50 = 5.91 μM) [2]. This dual inhibition profile makes it suitable for mechanistic studies of arachidonic acid cascade crosstalk, particularly in cellular or ex vivo models where both prostaglandin and leukotriene pathways are active. It can serve as a tool compound to interrogate whether observed anti-inflammatory effects derive from COX, LOX, or combined pathway modulation.

Analytical Method Development Requiring Isomeric Discrimination

Analytical chemists developing HPLC or GC methods for diclofenac-related substances must differentiate 2-[(2,4-dichlorophenyl)amino]propanoic acid from isobaric impurities. Its unique retention time profile—governed by a melting point 90 °C lower and a boiling point 61.5 °C higher than 2,4-dichlorophenylalanine —enables robust method specificity. Procurement of the authentic compound is essential for system suitability testing and impurity profiling in pharmaceutical quality control.

Small-Molecule Scaffold for Medicinal Chemistry Optimization

The secondary amine linkage in 2-[(2,4-dichlorophenyl)amino]propanoic acid confers distinct hydrogen-bonding and conformational properties compared to primary amine-containing analogs . Medicinal chemists can leverage this scaffold for structure-activity relationship (SAR) exploration, particularly when seeking to modulate COX-2/5-LOX selectivity or improve pharmacokinetic properties. The compound's commercial availability at ≥95% purity supports iterative analog synthesis and biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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